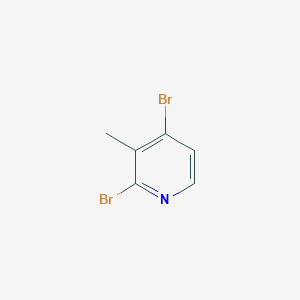

2,4-Dibromo-3-methylpyridine

Übersicht

Beschreibung

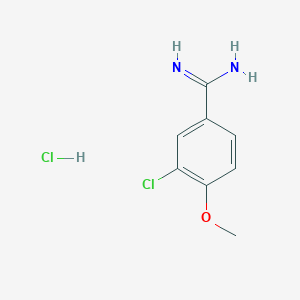

2,4-Dibromo-3-methylpyridine is a chemical compound with the empirical formula C6H5Br2N . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of 2,4-Dibromo-3-methylpyridine and its derivatives often involves palladium-catalyzed Suzuki cross-coupling reactions . For instance, the reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids can produce novel pyridine derivatives . Another common method is the bromination of 2-methylpyridine using N-bromosuccinimide (NBS) as a brominating agent .Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-3-methylpyridine has been analyzed using various computational methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .Chemical Reactions Analysis

The chemical reactions involving 2,4-Dibromo-3-methylpyridine are diverse. One notable reaction is the Suzuki cross-coupling reaction, which is used to synthesize a series of novel pyridine derivatives . Another reaction involves the conversion to the corresponding pyridine carboxaldehyde via peroxide initiated NBS gem-dibromination followed by hydrolysis .Physical And Chemical Properties Analysis

2,4-Dibromo-3-methylpyridine is a solid substance . Its molecular weight is 236.89 . The melting point of a similar compound, 2,5-Dibromo-3-methylpyridine, is reported to be between 43-47 °C .Wissenschaftliche Forschungsanwendungen

Supramolecular Assembly

2,4-Dibromo-3-methylpyridine has been used in the construction of a supramolecular assembly. This assembly was achieved through hydrogen bonding interactions. The structure of the molecular salt was determined by single-crystal X-ray crystallography . This assembly has potential applications in pharmacological industries, nonlinear optics, electronic devices, and host–guest chemistry .

Synthesis of Novel Pyridine Derivatives

The compound has been used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. This process produced these novel pyridine derivatives in moderate to good yield . These derivatives have potential applications in liquid crystals .

Preparation of Crown-Ester-Bipyridines and Viologens

2,4-Dibromo-3-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens. This is achieved through sodium or nickel reductive coupling, side chain oxidation, and esterification . These compounds have extensive applications in the fields of pharmaceuticals and material science .

Fluorination of Pyridine

The compound can be used in the fluorination of pyridine. This process forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Fluorinated pyridines have potential applications in the pharmaceutical industry due to their biological activity .

Safety and Hazards

The safety data sheet for a similar compound, 3-Methylpyridine, indicates that it is flammable and toxic if swallowed . It can cause skin irritation, serious eye damage, and toxicity if inhaled or in contact with skin . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Wirkmechanismus

Target of Action

2,4-Dibromo-3-methylpyridine is a chemical compound that has been used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . The primary target of these inhibitors is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

The compound interacts with its targets by inhibiting the p38α MAP kinase . This inhibition is achieved through competitive inhibition of adenosine triphosphate (ATP), which is essential for the kinase’s activity . The hydroxyl-containing moieties at the imidazole C2-position may interact with the ribose and the phosphate binding site of the enzyme .

Biochemical Pathways

The inhibition of p38α MAP kinase affects several biochemical pathways. It modulates cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Therefore, the inhibition of p38α MAP kinase has been evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Result of Action

The result of the action of 2,4-Dibromo-3-methylpyridine, when used in the synthesis of p38α MAP kinase inhibitors, is the inhibition of the kinase’s activity . This leads to a decrease in the release of pro-inflammatory cytokines, potentially alleviating symptoms of cytokine-driven diseases .

Eigenschaften

IUPAC Name |

2,4-dibromo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHDTPWZWVNOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568132 | |

| Record name | 2,4-Dibromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-3-methylpyridine | |

CAS RN |

128071-93-2 | |

| Record name | 2,4-Dibromo-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128071-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

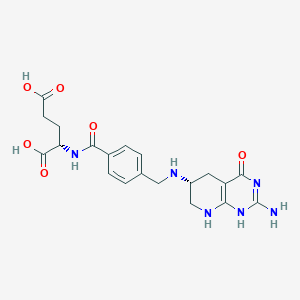

![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)